![molecular formula C7H8N2O4S B13493990 5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid
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Overview
Description
5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid: is a heterocyclic compound that features a unique fusion of pyrazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with thiazine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazole and thiazine derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrazole or thiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
- 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates
- 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7
Comparison: Compared to these similar compounds, 5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid is unique due to its specific fusion of pyrazole and thiazine rings, which imparts distinct chemical and biological properties
Biological Activity
5,5-Dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid is a heterocyclic compound characterized by a complex structure that includes both nitrogen and sulfur atoms. Its molecular formula is C₇H₈N₂O₄S with a molecular weight of approximately 216.22 g/mol. This compound's unique pyrazolo-thiazine framework contributes to its potential biological activities, which have been the subject of various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits significant biological activities including:
- Antibacterial Activity : Studies have shown that this compound has the potential to inhibit the growth of various bacterial strains.
- Antifungal Activity : It has demonstrated effectiveness against certain fungal species.
- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells through various mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antibacterial | Inhibits growth of specific bacterial strains | |
Antifungal | Effective against certain fungal species | |
Anticancer | Induces apoptosis in cancer cells |
The biological activity of this compound is thought to involve interactions with specific biological targets. These interactions may modulate various biochemical pathways critical for cellular processes. For instance:
- Enzyme Inhibition : The compound may bind effectively to enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It could influence signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have focused on the biological activity of compounds related to the pyrazolo-thiazine structure. For example:
- Anticancer Activity : A study investigated the effects of structurally similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could trigger apoptosis through caspase activation and modulation of key regulatory proteins such as p53 and NF-κB .
- Antimicrobial Studies : Another research effort highlighted the antibacterial and antifungal properties of thiazine derivatives. The findings suggested that derivatives with similar structural features to 5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine exhibited significant antimicrobial activity at low concentrations .
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c10-7(11)6-3-5-4-14(12,13)2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11) |
InChI Key |
PHPNEWMWUUHCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=NN21)C(=O)O |
Origin of Product |
United States |
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